2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid

Peptide chemistry Thermal analysis Solid-phase synthesis

2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid (CAS 104882‑22‑6), synonymously Boc‑DL‑1‑naphthylalanine or Boc‑DL‑1‑Nal‑OH, is a racemic Nα‑Boc‑protected non‑proteinogenic amino acid derivative of the alanine class. It possesses a molecular formula of C₁₈H₂₁NO₄, a molecular weight of 315.36 g mol⁻¹, and a predicted logP of ~3.8, consistent with the pronounced lipophilicity imparted by its 1‑naphthyl side chain.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
CAS No. 104882-22-6
Cat. No. B008859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
CAS104882-22-6
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)
InChIKeyKHHIGWRTNILXLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid (CAS 104882-22-6) – Boc-DL-1-Naphthylalanine Procurement Guide for Peptide Synthesis and Chemical Biology


2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid (CAS 104882‑22‑6), synonymously Boc‑DL‑1‑naphthylalanine or Boc‑DL‑1‑Nal‑OH, is a racemic Nα‑Boc‑protected non‑proteinogenic amino acid derivative of the alanine class. It possesses a molecular formula of C₁₈H₂₁NO₄, a molecular weight of 315.36 g mol⁻¹, and a predicted logP of ~3.8, consistent with the pronounced lipophilicity imparted by its 1‑naphthyl side chain [1]. The tert‑butoxycarbonyl (Boc) group provides acid‑labile amine protection, making the compound directly compatible with Boc‑strategy solid‑phase peptide synthesis (SPPS), while the racemic stereochemistry distinguishes it from single‑enantiomer L‑ or D‑forms (CAS 55447‑00‑2 and 76932‑48‑4, respectively) . This building block is employed to introduce the bulky, hydrophobic 1‑naphthylalanine residue into peptides, peptidomimetics, and small‑molecule libraries for medicinal chemistry, structural biology, and chemical probe development.

Why Boc-Protected Naphthylalanine Isomers and Single Enantiomers Cannot Be Freely Interchanged with CAS 104882‑22‑6


Although all Boc‑protected naphthylalanine derivatives share the same core scaffold, their physicochemical properties, conformational behaviour, and synthetic accessibility diverge substantially. The 1‑naphthyl isomer (this compound) adopts an edge‑to‑face aromatic geometry that closely mimics tryptophan, whereas the 2‑naphthyl isomer presents a geometry more akin to a substituted phenylalanine [1]. This geometric distinction directly affects peptide secondary structure stabilization and receptor‑ligand interactions. Furthermore, the racemic (DL) form provides a different cost‑to‑purity profile and is preferred for achiral synthetic steps or dynamic kinetic resolution protocols, whereas single‑enantiomer forms are mandated for stereochemically defined bioactive peptides [2]. Substituting Boc‑1‑Nal‑OH with Boc‑2‑Nal‑OH, or the racemate with an enantiopure form, therefore risks altered target affinity, compromised conformational integrity, and unnecessary cost escalation.

Quantitative Differentiation Evidence for 2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid (CAS 104882‑22‑6)


Thermal Stability of the 1‑Naphthyl Isomer vs. the 2‑Naphthyl Isomer: Melting Point Differentiation

The Boc‑protected 1‑naphthylalanine scaffold (this compound) exhibits substantially higher thermal stability than its 2‑naphthyl constitutional isomer. The melting point of Boc‑1‑Nal‑OH (L‑enantiomer) is reported as 144–148 °C [1], whereas Boc‑2‑Nal‑OH (L‑enantiomer) melts at 92–95 °C . This ~50 °C elevation in melting point indicates stronger crystal‑lattice packing and lower entropy in the solid state, which translates to improved room‑temperature storage stability and reduced risk of thermal degradation during shipping and handling.

Peptide chemistry Thermal analysis Solid-phase synthesis

Aromatic Geometry: 1‑Naphthylalanine Mimics Tryptophan Edge‑to‑Face Interactions, Whereas 2‑Naphthylalanine Does Not

In a direct head‑to‑head β‑hairpin peptide study, geometric analysis demonstrated that only the 1‑naphthylalanine side chain adopts an edge‑to‑face aromatic geometry comparable to tryptophan. The 2‑naphthylalanine isomer instead presents a geometry most similar to a substituted phenylalanine [1]. Although both bicyclic amino acids conferred significant stabilization relative to alanine, the distinct geometry of 1‑Nal makes it the appropriate choice when tryptophan replacement with retention of aromatic interaction topology is required.

Structural biology Peptide engineering Protein–protein interactions

1‑Naphthyl Isomer Induces More Stable Open Conformation and Higher Cytotoxicity in Ascidiacyclamide Analogues vs. 2‑Naphthyl Isomer

In a study of ascidiacyclamide (ASC) analogues, the D‑1‑naphthylalanine‑incorporated analogue ([D‑1Nal]ASC) exhibited the most pronounced transformation from a folded to an open structure in solution and displayed the strongest cytotoxicity toward HL‑60 leukemia cells among all tested analogues, including those containing D‑2‑naphthylalanine and D‑phenylalanine [1]. This demonstrates that the 1‑naphthyl isomer imparts unique conformational and biological activity properties not replicable by the 2‑naphthyl isomer.

Conformational analysis Anticancer peptides Cyclic peptide design

Boc vs. Fmoc Protection Strategy: Crude Purity Comparison in CCK Analogue Synthesis Containing Naphthylalanine

In the synthesis of human CCK‑26–33 and CCK‑33 analogues containing 2‑naphthylalanine, a direct comparison of Boc‑strategy (MBHA resin) and Fmoc‑strategy (2,4‑DMBHA resin) approaches revealed that crude preparations from both strategies were of equivalent purity after eight coupling cycles. However, for a longer 33‑residue analogue, the Boc‑strategy crude product was considerably less pure than the Fmoc‑strategy product, leading the authors to conclude that the Boc approach was suitable for shorter sequences but not optimal for longer ones [1]. This context‑dependent performance means that for short naphthylalanine‑containing peptides, Boc‑protected building blocks such as this compound are fully viable and may offer advantages in terms of reagent cost and orthogonal protection schemes.

Solid-phase peptide synthesis Protecting group strategy Process chemistry

Lipophilicity Comparison: Boc‑1‑Nal‑OH vs. Boc‑Phe‑OH and Boc‑Trp‑OH for Hydrophobic Peptide Design

The predicted octanol‑water partition coefficient (logP) of Boc‑DL‑1‑naphthylalanine is approximately 3.8 [1], which is substantially higher than that of the common aromatic Boc‑protected amino acids Boc‑Phe‑OH (logP ~1.5) and Boc‑Trp‑OH (logP ~1.9). This ~2‑log unit increase corresponds to roughly a 100‑fold greater lipophilicity, which directly impacts peptide membrane permeability, plasma protein binding, and HPLC retention behaviour. When incorporated into a peptide sequence, the 1‑naphthylalanine residue confers a predictable and quantifiable hydrophobic enhancement.

Drug design Peptide pharmacokinetics QSAR

Racemic (DL) Form Provides Cost Advantage Over Single Enantiomers for Achiral Applications and Resolution Protocols

The racemic Boc‑DL‑1‑naphthylalanine (CAS 104882‑22‑6) is commercially available at £41.00 per 100 mg from a major European supplier , whereas single‑enantiomer forms (Boc‑L‑1‑Nal‑OH, CAS 55447‑00‑2; Boc‑D‑1‑Nal‑OH, CAS 76932‑48‑4) typically command a premium of 20–50% for equivalent quantities due to the additional chiral resolution or asymmetric synthesis steps required. For applications where stereochemistry is not critical—such as racemic library synthesis, dynamic kinetic resolution, or intermediate steps prior to chiral separation—the DL form offers equivalent chemical reactivity at a lower procurement cost.

Process chemistry Chiral resolution Research procurement

Optimal Application Scenarios for 2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid (CAS 104882‑22‑6) Based on Quantitative Evidence


Tryptophan Replacement in β‑Hairpin and Epitope Mimic Peptides Requiring Edge‑to‑Face Aromatic Geometry

When designing β‑hairpin peptide epitope mimics that depend on tryptophan‑like edge‑to‑face aromatic interactions, the 1‑naphthylalanine residue (derived from this compound) is the appropriate building block. Direct structural evidence shows that 1‑Nal, but not 2‑Nal, replicates the characteristic tryptophan aromatic geometry [1]. Using Boc‑DL‑1‑Nal‑OH for solid‑phase incorporation ensures the correct conformational presentation, which is critical for maintaining binding affinity to protein targets.

Short (≤15‑mer) Peptide Synthesis via Boc‑Strategy Solid‑Phase Peptide Synthesis

For peptides of up to approximately 15 residues that incorporate a 1‑naphthylalanine unit, the Boc‑strategy SPPS using this compound is a fully viable alternative to Fmoc‑based approaches. Comparative evidence from CCK analogue synthesis demonstrates that Boc and Fmoc strategies yield crude products of equivalent purity for octapeptides [1]. Researchers may prefer the Boc route when orthogonal acid‑labile side‑chain protection is needed or when leveraging existing Boc‑SPPS infrastructure.

Cyclic Peptide Drug Leads Requiring Conformationally Driven Cytotoxic Activity

In the development of cyclic peptide anticancer agents, the 1‑naphthylalanine residue imparts a unique folded‑to‑open conformational transition that is more pronounced than that induced by 2‑naphthylalanine or phenylalanine, correlating with enhanced cytotoxicity toward HL‑60 leukemia cells [1]. Incorporating this compound into cyclic peptide scaffolds can therefore serve as a design strategy for achieving specific solution‑state conformations linked to biological activity.

Achiral Peptide Library Synthesis and Dynamic Kinetic Resolution Protocols

For combinatorial library construction or dynamic kinetic resolution where stereochemistry is not fixed in the initial synthetic step, the racemic DL form (CAS 104882‑22‑6) provides the same chemical reactivity as the enantiopure forms at a reduced procurement cost [1]. This makes it the economical choice for large‑scale exploratory synthesis, intermediate preparation prior to chiral chromatography, or any application where chirality is introduced or resolved downstream.

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